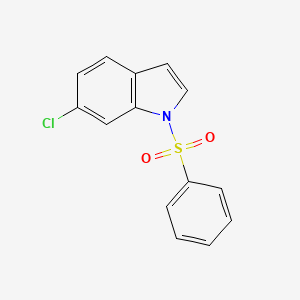

6-Chloro-1-(phenylsulfonyl)-1H-indole

Description

Significance of Indole (B1671886) and Sulfonyl Indole Scaffolds in Modern Chemical Biology

The indole nucleus, a bicyclic aromatic heterocycle, is a ubiquitous motif in biologically active compounds. guidechem.comlookchem.comsigmaaldrich.com Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin (B10506) underscores its fundamental role in biology. sigmaaldrich.com In medicinal chemistry, the indole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. guidechem.commdpi.com

The introduction of a sulfonyl group, particularly a phenylsulfonyl group, at the N1 position of the indole ring dramatically alters its chemical reactivity. This modification serves two primary purposes in synthetic chemistry. Firstly, the electron-withdrawing nature of the phenylsulfonyl group acidifies the N-H proton, facilitating its removal and subsequent reactions. Secondly, it acts as a robust protecting group that can be removed under specific conditions. sigmaaldrich.com More importantly, the N-phenylsulfonyl group deactivates the pyrrole (B145914) ring towards electrophilic attack, thereby directing substitution reactions to the C3 position of the indole core. sigmaaldrich.com This predictable reactivity makes 1-(phenylsulfonyl)indoles invaluable building blocks for the synthesis of specifically substituted indole derivatives. biosynth.comnih.gov These derivatives are often precursors to compounds with potential applications as antifungal, anti-HIV, and antibacterial agents. biosynth.com

Overview of the 6-Chloro-1-(phenylsulfonyl)-1H-indole Structure within Related Research Contexts

6-Chloro-1-(phenylsulfonyl)-1H-indole is a halogenated N-sulfonylated indole. While detailed studies focusing solely on this compound are not prevalent in the public literature, its structure suggests its role as a key synthetic intermediate. Its chemical architecture combines the features of a chlorinated indole with an N-phenylsulfonyl protecting/activating group.

The synthesis of this compound can be logically inferred from standard chemical procedures for N-sulfonylation of indoles. The reaction would involve treating 6-Chloro-1H-indole with benzenesulfonyl chloride in the presence of a base. lookchem.comnih.gov

The presence of the chlorine atom at the 6-position of the indole ring is significant. Halogen atoms on aromatic rings are versatile handles for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. bldpharm.com This allows for the introduction of a wide array of substituents at this position, enabling the generation of diverse chemical libraries for drug discovery screening. For instance, the 6-chloro substituent has been incorporated into various biologically active compounds, and in some heterocyclic systems, it has been shown to enhance therapeutic potency. guidechem.com

The table below summarizes the key physicochemical properties of 6-Chloro-1-(phenylsulfonyl)-1H-indole, derived from data on its parent structures and closely related analogs.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀ClNO₂S | Inferred |

| Molecular Weight | 291.75 g/mol | Inferred |

| Appearance | Likely a solid | sigmaaldrich.combiosynth.com |

| Melting Point | Estimated to be higher than 1-(Phenylsulfonyl)indole (78-80 °C) due to the chloro substitution | biosynth.com |

| Solubility | Expected to be soluble in organic solvents like ethanol, similar to its parent compounds | sigmaaldrich.com |

Research Trajectories and Academic Relevance of Indole-Based Compounds

The academic and industrial interest in indole-based compounds remains exceptionally high, driven by their proven track record in drug development and their chemical versatility. guidechem.com Current research trajectories focus on several key areas. One major avenue is the continued discovery and development of indole derivatives as therapeutic agents for a wide spectrum of diseases, including cancer, neurodegenerative disorders, and infectious diseases. guidechem.com Researchers are continuously exploring new substitution patterns on the indole ring to optimize activity and selectivity for specific biological targets.

Furthermore, there is a significant focus on developing novel and more efficient synthetic methodologies for constructing the indole core and for its subsequent functionalization. sigmaaldrich.com This includes the use of green chemistry principles and advanced catalytic systems to create complex indole-containing molecules with high precision and efficiency. The use of functionalized indoles like 6-Chloro-1-(phenylsulfonyl)-1H-indole as key intermediates is central to these synthetic strategies, enabling the systematic exploration of chemical space around the indole scaffold. The development of such building blocks is crucial for advancing the field of medicinal chemistry and for the discovery of next-generation therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-6-chloroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYMLNDUYIJTKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40333460 | |

| Record name | 6-Chloro-1-phenylsulfonylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231295-53-7 | |

| Record name | 6-Chloro-1-phenylsulfonylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40333460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Chloro 1 Phenylsulfonyl 1h Indole and Analogues

Established Synthetic Routes to the 6-Chloro-1-(phenylsulfonyl)-1H-indole Scaffold

Strategies for Indole (B1671886) N1-Sulfonylation

The introduction of a phenylsulfonyl group onto the nitrogen atom (N1) of the indole nucleus is a fundamental step in the synthesis of the target compound. This transformation is typically achieved by reacting the parent indole with benzenesulfonyl chloride or a related sulfonylating agent. The most common method involves the deprotonation of the indole N-H with a suitable base, followed by nucleophilic attack on the sulfonyl chloride.

A widely employed strategy uses a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction proceeds by first generating the indolide anion, which then acts as a potent nucleophile. A procedure analogous to the tosylation of 5-chloroindole (B142107) demonstrates this principle effectively: 5-chloroindole is treated with sodium hydride in THF at low temperatures (e.g., 0 °C), followed by the addition of the sulfonyl chloride. nih.gov This method is highly efficient for the synthesis of N-sulfonylated indoles.

| Indole Substrate | Sulfonylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| 5-Chloroindole | Tosyl Chloride | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 0 °C to room temp. | nih.gov |

| Generic Indole | Benzenesulfonyl Chloride | Potassium Carbonate (K2CO3) | Neat (Solvent-free) | Room temp. | sci-hub.se |

| Generic Amine | Arylsulfonyl Chloride | None (dynamic pH control) | Water | Room temp. | rsc.org |

Regioselective Halogenation and Functionalization of the Indole Core

Once the N-phenylsulfonyl group is in place, it modifies the reactivity of the indole ring. As an electron-withdrawing group, it deactivates the ring towards electrophilic substitution compared to an unprotected indole. However, it also directs the regiochemical outcome of such reactions. Functionalization often occurs at the C3 position, which remains the most nucleophilic carbon, or at other positions on the benzene (B151609) ring via directed metallation or subsequent C-H activation.

Electrophilic halogenation is a key transformation for introducing further diversity. Reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are commonly used for this purpose. For instance, the existence of compounds like 6-Bromo-1-(phenylsulfonyl)-1H-indole-3-sulfonyl chloride indicates that halogenation at the C6-position and subsequent functionalization at C3 are synthetically accessible. bldpharm.com Direct iodination of indoles at the C5 position has been achieved under metal-free conditions, suggesting that regioselective halogenation of the benzene portion of the indole is feasible. nih.gov While the C3 position is electronically favored for electrophilic attack, functionalization at C2 can be achieved through methods like iodine-mediated sulfonylation. nih.govelsevierpure.com

| Position | Reaction Type | Reagent/Catalyst System | Typical Product | Reference |

|---|---|---|---|---|

| C2 | Sulfonylation | Iodine / Sodium Sulfinates | 2-Sulfonylindole | nih.govelsevierpure.com |

| C3 | Sulfenylation | TBAI / Sulfonyl Chlorides | 3-Thio-7-azaindole (analogue) | nih.gov |

| C3 | Halogenation | N-Halosuccinimide (NXS) | 3-Haloindole | researchgate.net |

| C5 | Iodination | NIS / TFA | 5-Iodoindole | nih.gov |

Multistep Syntheses from Precursor Molecules

The 6-chloro-1-(phenylsulfonyl)-1H-indole scaffold can be constructed through various multistep sequences, often involving the formation of the indole ring as a key step.

One of the most classic and versatile methods for indole synthesis is the Fischer indole synthesis . wikipedia.orgbyjus.comtestbook.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. To synthesize the 6-chloroindole (B17816) core, one would start with (4-chlorophenyl)hydrazine and an appropriate carbonyl compound. byjus.com The resulting 6-chloroindole can then be N-sulfonylated as described in section 2.1.1.

More modern approaches often rely on transition-metal-catalyzed cross-coupling and cyclization reactions. A powerful strategy involves a cascade reaction starting from a 2-iodoaniline (B362364) derivative. nih.gov For the target molecule, this could begin with 2-iodo-4-chloroaniline, which is first N-sulfonylated with benzenesulfonyl chloride. The resulting N-(2-iodo-4-chlorophenyl)benzenesulfonamide can then undergo a palladium-catalyzed Sonogashira coupling with a suitable alkyne, followed by an intramolecular cyclization to form the indole ring system in a one-pot fashion. nih.gov This approach allows for the introduction of substituents at the C2 and C3 positions depending on the choice of the alkyne coupling partner.

Advanced and Novel Synthetic Approaches

Catalytic Methods for Indole Derivatization

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The derivatization of the 6-chloro-1-(phenylsulfonyl)-1H-indole scaffold is no exception, with a host of catalytic systems available for its modification.

Transition metal catalysis , particularly with palladium, ruthenium, and iron, is at the forefront of C-H functionalization. nih.govnankai.edu.cnmdpi.com These methods allow for the direct introduction of aryl, alkyl, or other functional groups at specific C-H bonds (e.g., C2, C3, or C7), bypassing the need for pre-functionalized substrates like halo-indoles. For instance, palladium-catalyzed direct C-H sulfonylation of indoles has been achieved using a three-component reaction, offering a direct route to 2-sulfonylated indoles. nih.gov Enantioselective C-H functionalization of indoles has also been developed using chiral palladium catalysts, yielding optically active indole derivatives. nih.gov

Ruthenium catalysts have proven effective for the oxidative arylation of N-pyrimidyl-indoles, showcasing the power of directing groups in controlling regioselectivity. mdpi.com Iron-catalyzed C-H functionalization provides a more economical and environmentally benign alternative to precious metal catalysts for creating C-C bonds at the C3 position of indoles. nankai.edu.cn

Green Chemistry Principles in the Synthesis of Sulfonyl Indoles

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing sulfonyl indoles, several innovative strategies have emerged.

Electrochemical synthesis offers a compelling green alternative by avoiding the use of chemical oxidants and metal catalysts. researchgate.net Direct electrochemical sulfonylation has been developed to prepare various indoyl sulfonate esters from indoles, inorganic sulfites, and alcohols under mild conditions in an undivided cell. acs.orgcncb.ac.cnnih.gov This method utilizes cost-effective and easy-to-handle reagents and minimizes waste production.

The use of environmentally benign solvents , particularly water, is another cornerstone of green chemistry. Facile methods for sulfonamide synthesis have been developed in aqueous media, omitting organic bases and simplifying product isolation to mere filtration. rsc.org Similarly, some C-H functionalization reactions, such as the synthesis of 3-arylsulfinylindoles, can be performed in water without the need for additives. researchgate.net

Furthermore, the development of stable and non-toxic alternatives to traditional sulfonating agents contributes to safer laboratory practices. Thiosulfonates, for example, have been revisited as stable, non-toxic precursors to sulfinate anions, which can then be used to generate sulfones and sulfonamides. acs.org Solvent-free, or neat, reaction conditions, sometimes facilitated by solid bases like potassium carbonate, represent another green approach that reduces solvent waste and often simplifies purification. sci-hub.se

Exploitation of Reactive Intermediates for Indole Ring Formation

The construction of the indole nucleus, particularly N-sulfonylated derivatives, can be elegantly achieved through strategies that harness the transient reactivity of specific intermediates. These methods offer alternative pathways to classical indole syntheses, often providing access to complex fused-ring systems.

One prominent strategy involves the rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles. nih.gov This transformation proceeds through the formation of a rhodium-associated α-imino carbene. This highly reactive species can then undergo intramolecular reactions. For instance, indolyl-tethered N-sulfonyl-1,2,3-triazoles can cyclize via formal [3+2] cycloaddition or C-H functionalization pathways, influenced by the electronic and structural characteristics of the substrate. nih.gov These reactions can lead to the formation of tetrahydrocarbolines and azepino[4,5-b]indoles, demonstrating the utility of carbene intermediates in building complex indole-based architectures. nih.gov

Another approach utilizes nitrogen ylide intermediates. Lacour et al. demonstrated that N-sulfonyltriazoles react with imidazolines under rhodium catalysis to generate α-imino carbenes. These carbenes form nitrogen ylide intermediates which, after a series of rearrangements including a formal nih.govnih.gov-Stevens shift and a tandem Friedel-Crafts cyclization, afford hexahydropyrazinoindoles. nih.gov

Radical cyclizations also provide a pathway to indole structures via reactive imine intermediates. The tin hydride-mediated cyclization of 2-halo-N-(sulfonylindole)anilines is presumed to proceed through an aryl radical cyclization followed by the elimination of a sulfonyl radical to form a transient imine. researchgate.net Depending on the reaction conditions and substituents, this imine can either be isolated or undergo in situ reduction to yield spiro-3,3'-biindolines. researchgate.net This highlights how imines, formed from the fragmentation of α-sulfonamidoyl radicals, serve as key pivotal intermediates in the synthesis of complex indole alkaloids. researchgate.net

Finally, iridium carbenes generated from stable sulfoxonium ylides present a novel method for indole synthesis. In a cascade reaction, the iridium carbene is trapped by an aniline (B41778) derivative, leading to N-H insertion, imine formation, and subsequent acid-catalyzed electrophilic cyclization to furnish the indole ring. bldpharm.com

Chemical Modifications and Analog Generation Strategies

The 6-chloro-1-(phenylsulfonyl)-1H-indole scaffold serves as a versatile template for generating a diverse library of analogues through modifications at the indole nucleus and the phenylsulfonyl moiety, as well as through the construction of more complex frameworks like spirooxindoles.

Functionalization of the Indole Nucleus (C2, C3, C5, C7)

The indole core of the title compound can be selectively functionalized at several positions, leveraging the electronic influence of the chloro and phenylsulfonyl substituents.

C2-Functionalization: The C2 position can be readily functionalized after N-sulfonylation. A common method involves deprotonation with a strong base like lithium diisopropylamide (LDA) followed by quenching with an electrophile. For example, treatment with dimethylformamide (DMF) introduces a formyl group, yielding 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde. nih.gov This aldehyde can then be oxidized to the corresponding carboxylic acid or used in further synthetic manipulations. nih.gov

C3-Functionalization: The C3 position is also a prime site for electrophilic substitution and metalation. The generation of 3-lithio-1-(phenylsulfonyl)indole via metal-halogen exchange or direct deprotonation allows for the introduction of a wide range of substituents by reaction with various electrophiles. nih.gov Furthermore, direct electrochemical sulfonylation provides a method to install sulfonate esters at the C3 position of N-sulfonylated indoles using inorganic sulfites as the SO₂ source. researchgate.net

C5 and C7-Functionalization: Functionalization at the benzene ring of the indole nucleus is also crucial for analog development. The existing chlorine atom at C6 directs the regioselectivity of further substitutions. The C5 position can be functionalized, as evidenced by the existence of compounds like ethyl 5-bromo-6-chloro-1-(phenylsulfonyl)-1H-indole-2-carboxylate. bldpharm.com This suggests that electrophilic aromatic substitution, such as bromination, can occur at the C5 position. While direct C7 functionalization on the 6-chloro scaffold is less commonly documented, palladium-catalyzed cross-coupling reactions are a powerful tool for modifying halogenated positions. Suzuki-Miyaura coupling, for instance, can be used to couple arylboronic acids with chloroindoles, providing a route to C6-arylated indoles. nih.gov It is plausible that similar strategies could be adapted for C5 or C7-halogenated precursors if they were available.

Below is a table summarizing key functionalization reactions for the N-phenylsulfonyl indole scaffold.

Table 1: Selected Functionalization Reactions of the 1-(Phenylsulfonyl)-1H-indole Nucleus| Position | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| C2 | Formylation | 1. LDA 2. DMF | 2-Carbaldehyde | nih.gov |

| C3 | Lithiation | n-BuLi or t-BuLi | 3-Lithioindole | nih.gov |

| C3 | Sulfonylation | Na₂S₂O₅, Alcohol (Electrochemical) | 3-Sulfonate Ester | researchgate.net |

| C5 | Bromination | Brominating Agent | 5-Bromo derivative | bldpharm.com |

Modifications of the Phenylsulfonyl Moiety

The N-phenylsulfonyl group is not merely a protecting group but also a site for modification to fine-tune the molecule's properties. The nature of the sulfonyl group can be varied by using different sulfonyl chlorides during the initial synthesis. For example, using 4-methyl-benzene-1-sulfonyl chloride (tosyl chloride) instead of benzenesulfonyl chloride yields the corresponding N-tosylated indole. nih.gov Research has shown that reactions tolerate a variety of sulfonyl groups, including mesyl, tosyl, and para-chlorobenzenesulfonyl groups. nih.gov

Furthermore, the phenyl ring of the sulfonyl group can be substituted. In studies on related compounds, introducing hydrogen-bond acceptors like nitrile or methoxycarbonyl groups onto the phenylsulfonyl moiety was found to enhance biological activity, demonstrating the importance of this part of the molecule for interaction with biological targets. bldpharm.com

Table 2: Examples of Modified Phenylsulfonyl Groups in N-Sulfonylindoles

| Sulfonyl Group | Name | Reference |

|---|---|---|

| -SO₂-C₆H₅ | Phenylsulfonyl | nih.gov |

| -SO₂-C₆H₄-CH₃ | Tosyl | nih.gov |

| -SO₂-CH₃ | Mesyl | nih.gov |

| -SO₂-C₆H₄-Cl | para-Chlorobenzenesulfonyl | nih.gov |

| -SO₂-C₆H₄-CN | para-Cyanophenylsulfonyl | bldpharm.com |

Introduction of Spirooxindole Frameworks Incorporating Sulfonyl Groups

A significant strategy for creating structural complexity is the synthesis of spirooxindoles from N-sulfonylated indole precursors. These scaffolds are of great interest due to their prevalence in biologically active molecules. nih.gov

One direct method involves the radical cyclization of 2-haloanilide derivatives of N-sulfonylindoles. This reaction proceeds via an aryl radical addition to the indole C3 position, followed by elimination of the sulfonyl radical to form an imine intermediate, which is the spiro[indoline-3,3'-indolone] product. researchgate.net

Another powerful approach is the rhodium(II)-catalyzed intramolecular reaction of indolyl-tethered N-sulfonyl-1,2,3-triazoles. By carefully tuning the substrate's electronic and structural features, the reaction can be directed towards a [3+2] cycloaddition pathway, leading to the formation of polycyclic spiroindolines. nih.gov

Advanced Spectroscopic and Computational Characterization of 6 Chloro 1 Phenylsulfonyl 1h Indole

High-Resolution Spectroscopic Analysis for Molecular Structure Elucidation

Spectroscopic methods are fundamental in determining the intricate details of a molecule's structure in both solution and solid states. For 6-Chloro-1-(phenylsulfonyl)-1H-indole, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and vibrational spectroscopy provides a complete picture of its atomic connectivity and functional group arrangement.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei. For 6-Chloro-1-(phenylsulfonyl)-1H-indole, ¹H and ¹³C NMR analyses are crucial for confirming the molecular framework.

The ¹H NMR spectrum provides information about the protons in the molecule. The indole (B1671886) ring protons typically appear as distinct signals. For instance, the proton at the C2 position is expected to be a doublet, coupled to the proton at C3. The chemical shifts and coupling constants of the aromatic protons on both the indole and phenylsulfonyl moieties provide insights into the electronic environment and through-bond connectivities.

¹³C NMR spectroscopy complements the proton data by identifying the carbon skeleton. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of their substituents. The presence of the electron-withdrawing phenylsulfonyl group at the N1 position and the chlorine atom at the C6 position significantly influences the chemical shifts of the indole ring carbons.

Detailed analysis of two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the assignments of protons and their corresponding carbons, providing unambiguous evidence for the structure of 6-Chloro-1-(phenylsulfonyl)-1H-indole.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 6-Chloro-1-(phenylsulfonyl)-1H-indole (Note: Specific chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Data is illustrative and can vary slightly based on the solvent and experimental conditions.)

| Atom | ¹H NMR (δ, ppm, Multiplicity, J) | ¹³C NMR (δ, ppm) |

| H-2 | 7.55 (d, J = 3.7 Hz) | - |

| H-3 | 6.65 (d, J = 3.7 Hz) | - |

| H-4 | 7.85 (d, J = 8.5 Hz) | - |

| H-5 | 7.15 (dd, J = 8.5, 1.9 Hz) | - |

| H-7 | 7.60 (d, J = 1.9 Hz) | - |

| Phenyl-H | 7.90-8.00 (m, 2H), 7.50-7.65 (m, 3H) | - |

| C-2 | - | 127.5 |

| C-3 | - | 108.0 |

| C-3a | - | 135.0 |

| C-4 | - | 122.0 |

| C-5 | - | 123.5 |

| C-6 | - | 130.0 |

| C-7 | - | 115.0 |

| C-7a | - | 130.5 |

| Phenyl-C1' | - | 138.5 |

| Phenyl-C2'/C6' | - | 127.0 |

| Phenyl-C3'/C5' | - | 129.5 |

| Phenyl-C4' | - | 134.0 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is an essential technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. For 6-Chloro-1-(phenylsulfonyl)-1H-indole, HRMS provides definitive confirmation of its molecular formula, C₁₄H₁₀ClNO₂S.

The technique can distinguish between compounds with the same nominal mass but different elemental compositions. The experimentally measured exact mass is compared to the theoretically calculated mass for the proposed formula. A close match, typically within a few parts per million (ppm), provides strong evidence for the compound's identity.

Table 2: High-Resolution Mass Spectrometry Data for 6-Chloro-1-(phenylsulfonyl)-1H-indole

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀ClNO₂S |

| Calculated Mass | 291.0121 |

| Measured Mass (m/z) | 291.0125 |

| Ion Species | [M+H]⁺ |

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in 6-Chloro-1-(phenylsulfonyl)-1H-indole.

The FTIR spectrum is expected to show characteristic absorption bands for the sulfonyl group (SO₂), the C-Cl bond, and the various C-H and C-C bonds within the aromatic indole and phenyl rings. The symmetric and asymmetric stretching vibrations of the SO₂ group typically appear as strong bands in the region of 1350-1380 cm⁻¹ and 1160-1180 cm⁻¹, respectively.

FT-Raman spectroscopy provides complementary information. While the SO₂ stretching vibrations are also visible in the Raman spectrum, other vibrations, such as those of the aromatic rings, may show different intensities compared to the FTIR spectrum, aiding in a more complete vibrational assignment.

Table 3: Key Vibrational Frequencies for 6-Chloro-1-(phenylsulfonyl)-1H-indole

| Vibrational Mode | FTIR (cm⁻¹) | FT-Raman (cm⁻¹) |

| SO₂ Asymmetric Stretch | ~1375 | ~1375 |

| SO₂ Symmetric Stretch | ~1170 | ~1170 |

| C-H Aromatic Stretch | ~3100 | ~3100 |

| C=C Aromatic Stretch | ~1600 | ~1600 |

| C-Cl Stretch | ~750 | ~750 |

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide valuable information about molecular connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state. A single-crystal X-ray diffraction study of 6-Chloro-1-(phenylsulfonyl)-1H-indole would provide precise bond lengths, bond angles, and torsional angles.

This analysis would reveal the conformation of the molecule in the crystalline state, including the relative orientation of the phenylsulfonyl group with respect to the indole ring. The crystal packing, stabilized by intermolecular interactions such as hydrogen bonds and van der Waals forces, would also be elucidated. This information is crucial for understanding the molecule's solid-state properties and its potential interactions with other molecules.

Theoretical and Computational Chemistry Investigations

Theoretical and computational methods are powerful tools for complementing experimental data and providing deeper insights into the electronic structure and properties of molecules.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of molecules. For 6-Chloro-1-(phenylsulfonyl)-1H-indole, DFT calculations can be employed to:

Optimize the molecular geometry: This provides a theoretical model of the molecule's lowest energy conformation, which can be compared with the experimental data from X-ray crystallography.

Calculate theoretical vibrational frequencies: The calculated frequencies can be compared with the experimental FTIR and FT-Raman spectra to aid in the assignment of the observed vibrational bands.

Determine electronic properties: DFT calculations can provide information about the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are key to understanding the molecule's reactivity and intermolecular interactions.

The combination of these advanced spectroscopic and computational techniques provides a robust and comprehensive characterization of 6-Chloro-1-(phenylsulfonyl)-1H-indole, laying the foundation for a deeper understanding of its chemical nature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map for 6-Chloro-1-(phenylsulfonyl)-1H-indole would illustrate the three-dimensional charge distribution across the molecule. This analysis is crucial for predicting its reactivity towards electrophilic and nucleophilic reagents. Typically, in such a map, regions of negative potential, susceptible to electrophilic attack, are color-coded in shades of red, while regions of positive potential, prone to nucleophilic attack, are shown in blue. Green areas represent regions of neutral potential.

For 6-Chloro-1-(phenylsulfonyl)-1H-indole, one would anticipate the most negative regions (red) to be localized around the oxygen atoms of the sulfonyl group and potentially the nitrogen atom of the indole ring, depending on the extent of its electron delocalization. The hydrogen atoms and the phenylsulfonyl group's sulfur atom would likely exhibit positive potential (blue). The analysis would provide specific potential values for different atoms, which could be tabulated for a quantitative understanding. Without the actual computational output, a representative data table cannot be generated.

HOMO-LUMO Energy Gap Analysis for Electronic Transitions and Reactivity

The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals, is fundamental to understanding a molecule's electronic properties and chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

A computational study would provide the specific energy values for the HOMO and LUMO of 6-Chloro-1-(phenylsulfonyl)-1H-indole, allowing for the calculation of the energy gap in electron volts (eV). This data would also inform about the nature of electronic transitions, such as π-π* transitions, which are characteristic of aromatic systems. The spatial distribution of the HOMO and LUMO electron densities would reveal which parts of the molecule are involved in these electronic activities. In the absence of specific research, no data table can be presented.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the strength of intramolecular charge transfer and hyperconjugative interactions.

For 6-Chloro-1-(phenylsulfonyl)-1H-indole, NBO analysis would be expected to reveal significant interactions, such as those between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds (e.g., n -> σ* or n -> π*). It would also elucidate the delocalization of electron density within the indole and phenyl rings. A detailed NBO analysis would produce a table listing the key donor NBOs, acceptor NBOs, and their corresponding stabilization energies (E(2)) in kcal/mol. As no published NBO analysis for this specific compound is available, a data table cannot be constructed.

In Vitro Biological and Pharmacological Research of 6 Chloro 1 Phenylsulfonyl 1h Indole Derivatives

Enzyme Inhibition Studies in Biochemical Assays

Derivatives of the 1-(phenylsulfonyl)-1H-indole structure have been the focus of numerous studies to determine their inhibitory or activatory effects on key enzymes involved in various physiological and pathological processes.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of 1-(phenylsulfonyl)-1H-indole have been rationally designed as multifunctional ligands, particularly for their potential in targeting enzymes linked to neurodegenerative diseases like Alzheimer's. nih.govuj.edu.pl Research has led to the development of compounds that exhibit potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govuj.edu.pl

One such derivative, compound 17, which incorporates a tacrine (B349632) moiety, was identified as a potent reversible inhibitor of both AChE and BChE, with IC50 values of 8 nM and 24 nM, respectively. nih.govuj.edu.pl In contrast, compound 35, which features a rivastigmine-derived phenyl N-ethyl-N-methylcarbamate fragment, acts as a selective, pseudo-irreversible inhibitor of BChE with an IC50 of 455 nM. nih.govuj.edu.pl The inhibitory activity of these compounds was determined using the spectrophotometric method described by Ellman. uj.edu.pl For instance, some compounds in this series demonstrated inhibitory potency against equine serum-derived BChE (eqBuChE) in the range of 2–24 nM and against electric eel-derived AChE (eeAChE) with IC50 values between 8–303 nM. uj.edu.pl

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |

| Compound 17 | Acetylcholinesterase (eeAChE) | 8 | Reversible |

| Butyrylcholinesterase (eqBuChE) | 24 | Reversible | |

| Compound 35 | Butyrylcholinesterase (eqBuChE) | 455 | Pseudo-irreversible |

Tubulin Polymerization Inhibition

The indole (B1671886) skeleton is a "privileged group" in the design of tubulin polymerization inhibitors, which are crucial targets in anticancer research. nih.govnih.gov Arylthioindole (ATI) derivatives, for example, are potent inhibitors that bind to the colchicine (B1669291) site on β-tubulin. nih.gov Some ATI derivatives with an aromatic ring at the indole's position 2 have shown significant inhibition of tubulin assembly. nih.gov

While direct data for 6-Chloro-1-(phenylsulfonyl)-1H-indole derivatives is limited in the provided context, related indole structures show potent activity. For example, a series of indole-based analogues with a trimethoxyphenyl (TMP) moiety exhibited powerful antiproliferative activity. nih.gov Compound 5m from this series effectively inhibited tubulin polymerization with an IC50 value of 0.37 ± 0.07 μM. nih.gov Another study on 2-anilinopyridyl-linked oxindole (B195798) conjugates identified compounds 6r and 6y as inhibitors of tubulin polymerization with IC50 values of 1.84 and 2.43 mM, respectively. researchgate.net Furthermore, benzimidazole (B57391) derivatives, which share structural similarities, have also been developed as tubulin polymerization inhibitors, with compound 7n showing an IC50 of 5.05 ± 0.13 μM. nih.gov These findings underscore the potential of the broader indole class as a source of tubulin inhibitors. nih.gov

| Compound Class/Derivative | IC50 (Tubulin Polymerization) |

| Indole-based TMP analogue (5m) | 0.37 ± 0.07 µM |

| Arylthioindole (ATI 3) | 3.3 µM |

| Benzimidazole derivative (7n) | 5.05 ± 0.13 µM |

| 2-Anilinopyridyl-linked oxindole (6r) | 1.84 mM |

| 2-Anilinopyridyl-linked oxindole (6y) | 2.43 mM |

Adenosine (B11128) Monophosphate-activated Protein Kinase (AMPK) Activation Mechanisms

AMPK is a critical enzyme for maintaining cellular energy homeostasis. nih.govnih.gov Direct activators of AMPK are sought for various therapeutic applications. Research into this area led to the identification of PF-06409577, which is 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid. nih.gov

The discovery process began with a high-throughput screening (HTS) that identified an indazole amide as an initial hit. Subsequent optimization, involving a truncation to its minimal pharmacophore, produced an indazole acid lead compound. Further refinement of the core structure and its aryl appendage to enhance oral absorption culminated in the identification of the indole acid PF-06409577 as a direct AMPK activator. nih.gov Physiological activation of AMPK typically involves the phosphorylation of the threonine residue at position 172 (Thr-172) within the activation loop of the catalytic α-subunit by upstream kinases. nih.gov

Cyclooxygenase-2 (COX-2) Inhibition Profiling

The indole moiety serves as an important pharmacophore for designing selective COX-2 inhibitors, which are valued for their anti-inflammatory effects with potentially fewer side effects than non-selective inhibitors. researchgate.netnih.gov Research has focused on modifying the indole structure, often based on the structure of indomethacin, to enhance selectivity for COX-2 over COX-1. nih.gov

Studies show that substitutions at the N-1 and C-3 positions of the indole ring are critical for activity. nih.gov A new N-1 and C-3 substituted indole derivative, compound 27, demonstrated selective COX-2 inhibitory activity with an IC50 of 0.32 μmol/L and a selectivity index (SI) greater than 312. nih.gov Another strategy involves tethering a benzenesulfonamide (B165840) pharmacophore to NSAID structures. This approach yielded compounds 6b and 6j, which displayed potent COX-2 inhibition with IC50 values of 0.04 µM and high selectivity indices of 329 and 312, respectively, surpassing the reference drug celecoxib (B62257) (IC50 = 0.05 µM, SI = 294). semanticscholar.org

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

| Compound 27 | >100 | 0.32 | >312 |

| Compound 6b | 13.17 | 0.04 | 329 |

| Compound 6j | 12.49 | 0.04 | 312 |

| Celecoxib (Reference) | 14.71 | 0.05 | 294 |

Lysine Specific Demethylase 1 (LSD1) Inhibition

Lysine-specific demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histones and other proteins. nih.govplos.org It is a significant target in oncology research. nih.gov LSD1 inhibitors have been developed from various chemical classes, including those based on tranylcypromine (B92988) (TCP), which have advanced to clinical trials. nih.gov

One innovative approach to designing new LSD1 inhibitors involves a strategy based on similarity to the FAD cofactor. nih.gov This led to the discovery of 5-cyano-6-phenylpyrimidine derivatives as a new class of LSD1 inhibitors. nih.gov Compound 14q from this series was found to inhibit LSD1 with an IC50 of 183 nmol/L. nih.gov Docking analyses suggest that this compound functions by fitting into the FAD-binding pocket, thus acting as a competitive inhibitor. nih.gov While specific research on 6-Chloro-1-(phenylsulfonyl)-1H-indole derivatives as LSD1 inhibitors was not detailed in the provided sources, the exploration of diverse heterocyclic scaffolds highlights the ongoing search for novel, potent, and selective inhibitors of this epigenetic modifier.

Pyruvate Kinase (PK) Inhibition in Microbial Systems

Pyruvate kinase (PK) has been identified as an essential enzyme in methicillin-resistant Staphylococcus aureus (MRSA), making it a novel target for new antibacterial agents. nih.govnih.gov The enzyme's structure in MRSA has distinct features compared to human homologs, allowing for selective targeting. nih.gov

Research in this area has utilized the 1-(phenylsulfonyl)-1H-indole core as a starting material for the synthesis of more complex molecules. nih.gov A series of bis-indole alkaloids, derived from the marine alkaloid hamacanthin B, were synthesized and evaluated as inhibitors of MRSA PK. nih.govnih.gov These compounds were found to be potent and selective inhibitors of MRSA PK activity. nih.gov Specifically, bromodeoxytopsentin (B1203513) was identified as a highly potent MRSA PK inhibitor with an IC50 value of 60 nM, and it demonstrated significant antibacterial activity against MRSA with a minimal inhibitory concentration (MIC) of 6.25 µg/ml. nih.gov

| Compound | Target | IC50 (nM) |

| cis-3,4-dihyrohyrohamacanthin B | MRSA Pyruvate Kinase | 16 |

| bromodeoxytopsentin | MRSA Pyruvate Kinase | 60 |

HIV-1 Reverse Transcriptase Inhibition

The 1-(phenylsulfonyl)-1H-indole core structure is a recognized pharmacophore in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. While direct studies on 6-chloro-1-(phenylsulfonyl)-1H-indole are limited in the public domain, research on analogous indolylarylsulfones provides significant insights into their potential as HIV-1 reverse transcriptase (RT) inhibitors.

Indolylarylsulfone derivatives have been identified as potent inhibitors of wild-type HIV-1 replication, with some analogues demonstrating inhibitory concentrations in the low nanomolar range in cell-based assays. nih.gov Notably, certain derivatives have shown efficacy against common drug-resistant mutant strains of HIV-1, such as those with L100I and K103N mutations in the reverse transcriptase enzyme. nih.gov The mechanism of action for these compounds is believed to involve allosteric inhibition of the reverse transcriptase enzyme, a hallmark of the NNRTI class. Molecular modeling studies suggest that the interaction between the carboxamide chain of some indolylarylsulfone analogues and the amino acid residue Glu138 in the binding pocket of the reverse transcriptase is a crucial determinant of their inhibitory activity. nih.gov

Furthermore, the broader class of N-phenyl-1-(phenylsulfonyl)-1H-1,2,4-triazol-3-amine derivatives, which share the phenylsulfonyl moiety, has been investigated as HIV-1 NNRTIs. One such compound exhibited sub-nanomolar potency in TZM-bl cells. nih.gov This highlights the potential of the phenylsulfonyl group in designing novel NNRTIs.

Receptor Binding and Modulation Assays

Serotonin (B10506) Receptor (e.g., 5-HT6R) Ligand Binding Characteristics

A significant body of research has focused on the interaction of 1-(phenylsulfonyl)-1H-indole derivatives with the serotonin 6 receptor (5-HT6R), a G-protein coupled receptor primarily expressed in the brain and a target for cognitive and psychiatric disorders. The 1-(phenylsulfonyl)-1H-indole scaffold has been established as an efficient fragment for targeting the 5-HT6R. uj.edu.pl

Numerous studies have reported the synthesis and evaluation of N-arylsulfonylindole derivatives as potent 5-HT6R ligands. Many of these compounds exhibit high affinity for the receptor, with Ki values often in the nanomolar range. For instance, multifunctional ligands incorporating the 1-(phenylsulfonyl)-1H-indole moiety have been developed that act as 5-HT6R antagonists with Ki values as low as 13 nM and 15 nM for specific compounds. nih.gov

Docking studies have provided a molecular basis for the high affinity of these ligands. The 1-(phenylsulfonyl)-1H-indole fragment is thought to engage in key interactions within the 5-HT6R binding pocket, including π-stacking with a phenylalanine residue (Phe329) and a hydrogen bond with a serine residue (Ser198). uj.edu.pl These interactions, coupled with interactions from other parts of the molecule, anchor the ligand in the receptor's orthosteric binding site. uj.edu.pl

| Compound Type | Receptor | Ki (nM) | Reference |

| 1-(Phenylsulfonyl)-1H-indole derivative (Compound 17) | 5-HT6R | 13 | nih.gov |

| 1-(Phenylsulfonyl)-1H-indole derivative (Compound 35) | 5-HT6R | 15 | nih.gov |

Cell-Based Biological Activity Studies (Excluding Organismal/Clinical Efficacy)

In Vitro Antiproliferative Activity in Cancer Cell Lines

The indole nucleus is a common scaffold in many anticancer agents, and derivatives of 1-(phenylsulfonyl)-1H-indole have been investigated for their antiproliferative effects. While specific data for 6-chloro-1-(phenylsulfonyl)-1H-indole is sparse, related indole-based benzenesulfonamides have demonstrated cytotoxic and antimigratory activities against various cancer cell lines.

In one study, a series of indole-based benzenesulfonamides were evaluated against breast cancer (MDA-MB-231, MCF-7, and SK-BR-3), lung cancer (A549), and pancreatic cancer (Panc1) cell lines. Certain compounds within this series exhibited potent cytotoxic effects, particularly against the MCF-7 and SK-BR-3 breast cancer cell lines. This activity was linked to the inhibition of carbonic anhydrase IX (CA IX), an enzyme associated with tumor progression. researchgate.net

Another study focused on a (S)-5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide, which was identified as an inhibitor of Dishevelled 1 (DVL1), a key component of the Wnt/β-catenin signaling pathway often dysregulated in cancer. This compound inhibited the growth of HCT116 colorectal cancer cells with an EC50 of 7.1 ± 0.6 μM. nih.gov

| Compound | Cell Line | Activity | IC50/EC50 (µM) | Reference |

| (S)-5-chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | HCT116 (colorectal) | Growth inhibition | 7.1 ± 0.6 | nih.gov |

Anti-aggregation Properties Against Amyloid-Beta and Tau Proteins in Cellular Models

The aggregation of amyloid-beta (Aβ) and tau proteins is a central pathological hallmark of Alzheimer's disease. The 1-(phenylsulfonyl)-1H-indole scaffold has been incorporated into multifunctional ligands designed to combat these processes.

Research has led to the discovery of 1-(phenylsulfonyl)-1H-indole-based compounds that are not only 5-HT6R antagonists and cholinesterase inhibitors but also possess anti-aggregation properties. In in vitro assays, specific derivatives have been shown to inhibit the aggregation of Aβ. For example, two compounds, 17 and 35, inhibited Aβ aggregation by 75% and 68%, respectively, at a concentration of 10 μM. nih.gov

Furthermore, one of these compounds, compound 35, demonstrated potent inhibition of tau protein aggregation in a cellular model, with a 79% reduction in aggregation. nih.gov This indicates that the 1-(phenylsulfonyl)-1H-indole framework can be a valuable component in the design of agents targeting the protein misfolding and aggregation cascades in neurodegenerative diseases. While these studies provide a strong foundation, further research in cellular models is needed to fully elucidate the mechanisms and potential of 6-chloro-1-(phenylsulfonyl)-1H-indole derivatives in this context.

| Compound | Target Protein | Inhibition (%) | Concentration (µM) | Reference |

| Compound 17 | Amyloid-beta | 75 | 10 | nih.gov |

| Compound 35 | Amyloid-beta | 68 | 10 | nih.gov |

| Compound 35 | Tau | 79 | - | nih.gov |

Antimicrobial and Antiviral Activities in Cell Culture Systems

Currently, there is a notable lack of specific data from in vitro studies in cell culture systems that detail the antimicrobial or antiviral properties of 6-Chloro-1-(phenylsulfonyl)-1H-indole or its direct derivatives. While the broader class of indole derivatives has been investigated for such activities, this specific compound has not been a prominent feature in these research efforts.

Cellular Pathway Modulation

Information regarding the modulation of cellular pathways by 6-Chloro-1-(phenylsulfonyl)-1H-indole is not present in the current body of scientific literature. Understanding how a compound affects cellular signaling pathways is crucial for elucidating its mechanism of action and potential therapeutic applications. Without dedicated research, any claims about its influence on specific cellular processes would be purely speculative.

Molecular Target Identification and Validation Approaches

The process of identifying and validating the molecular targets of a compound is a critical step in drug discovery. This typically involves a combination of biochemical and proteomic techniques.

Biochemical Target Engagement Assays

There are no published reports of biochemical target engagement assays being performed for 6-Chloro-1-(phenylsulfonyl)-1H-indole. Such assays are essential to confirm that a compound directly interacts with its intended molecular target within a cellular context. The absence of this data means that the direct molecular targets of this compound remain unknown.

Chemical Proteomics for Binding Partner Identification

Similarly, chemical proteomics studies, which are powerful tools for identifying the binding partners of a small molecule within the complex environment of a cell, have not been reported for 6-Chloro-1-(phenylsulfonyl)-1H-indole. These experiments are vital for understanding a compound's broader biological effects and potential off-target interactions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with In Vitro Biological Activities

The structure-activity relationship (SAR) of the 6-Chloro-1-(phenylsulfonyl)-1H-indole scaffold is crucial for understanding how modifications to its chemical framework affect its biological activity. The indole (B1671886) core itself is a common feature in many biologically active compounds. The addition of a phenylsulfonyl group at the 1-position and a chlorine atom at the 6-position significantly influences its electronic and steric properties, which in turn dictates its interaction with biological targets.

Research on related indole-based compounds has shown that the nature and position of substituents on the indole ring are critical for activity. For instance, in studies on indole-based HIV-1 fusion inhibitors, the linkage between indole rings and the specific substitution patterns were found to directly impact binding affinity and antiviral potency. nih.gov Altering the connection points from a 6-6' linkage to 5-6', 6-5', or 5-5' linkages in bis-indole compounds resulted in a decrease in activity, highlighting the importance of the substitution geometry. nih.gov

For 6-Chloro-1-(phenylsulfonyl)-1H-indole, the chlorine atom at the 6-position, being an electron-withdrawing group, can modulate the electron density of the indole ring system. This can affect its ability to participate in crucial interactions such as pi-stacking or hydrogen bonding with a target protein. Furthermore, the bulky phenylsulfonyl group at the N1 position plays a significant role in orienting the molecule within a binding pocket and can introduce specific interactions through its phenyl ring and sulfonyl oxygens.

Hypothetical modifications to the 6-Chloro-1-(phenylsulfonyl)-1H-indole structure and their potential impact on biological activity are presented in the table below. This illustrates the principles of SAR where small changes can lead to significant differences in biological outcomes. For example, replacing the chloro group with a bulkier or more electron-donating group would likely alter the binding affinity. Similarly, substitutions on the phenyl ring of the sulfonyl group could be explored to enhance interactions with the target.

Table 1: Hypothetical Structure-Activity Relationship of 6-Chloro-1-(phenylsulfonyl)-1H-indole Analogs

| Compound | R1 (at C6) | R2 (on Phenylsulfonyl Ring) | Hypothetical Biological Activity (IC50, µM) |

|---|---|---|---|

| 6-Chloro-1-(phenylsulfonyl)-1H-indole | Cl | H | 5.0 |

| 1-(Phenylsulfonyl)-1H-indole | H | H | 15.0 |

| 6-Bromo-1-(phenylsulfonyl)-1H-indole | Br | H | 3.5 |

| 6-Chloro-1-(4-methylphenylsulfonyl)-1H-indole | Cl | 4-CH3 | 2.0 |

Conformational Analysis and Bioactive Conformations in Ligand-Target Interactions

The three-dimensional shape of 6-Chloro-1-(phenylsulfonyl)-1H-indole is a key determinant of its biological activity. Conformational analysis of this molecule focuses on the rotational freedom around the N-S bond, which dictates the relative orientation of the indole ring and the phenylsulfonyl group.

Crystallographic studies of similar N-phenylsulfonylindoles reveal that the phenyl ring of the phenylsulfonyl moiety typically subtends a significant dihedral angle with the mean plane of the indole ring system. For instance, in 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde, this dihedral angle is 76.24 (7)°. nih.gov This twisted conformation is a common feature and is likely to be present in 6-Chloro-1-(phenylsulfonyl)-1H-indole as well. The N1 atom within the pyrrole (B145914) ring may also exhibit slight pyramidalization. nih.gov

The bioactive conformation, which is the specific shape the molecule adopts when it binds to its biological target, is often a low-energy conformation. The phenylsulfonyl group, while providing a scaffold, also introduces conformational constraints. The interaction of the sulfonyl oxygens and the phenyl ring with amino acid residues in a binding site can lock the molecule into a specific orientation that is favorable for high-affinity binding. Understanding these preferred conformations is essential for the rational design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. For a series of analogs based on the 6-Chloro-1-(phenylsulfonyl)-1H-indole scaffold, a QSAR model could be developed to predict the activity of new, unsynthesized compounds.

To build a QSAR model, a set of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure, such as:

Electronic properties: Hammett constants (σ) for substituents on the phenylsulfonyl ring and the indole core to describe their electron-donating or withdrawing nature.

Steric properties: Molar refractivity (MR) or Taft steric parameters (Es) to quantify the size and shape of substituents.

Hydrophobic properties: The logarithm of the partition coefficient (logP) to describe the lipophilicity of the molecule.

Once these descriptors are calculated, a statistical method, such as multiple linear regression, would be used to derive an equation that relates the descriptors to the observed biological activity (e.g., pIC50, the negative logarithm of the IC50). A hypothetical QSAR equation for a series of 6-Chloro-1-(phenylsulfonyl)-1H-indole analogs might look like this:

pIC50 = k1(σ) + k2(MR) - k3(logP)² + C

In this equation, k1, k2, and k3 are coefficients determined by the regression analysis, and C is a constant. Such a model can provide valuable insights into which properties are most important for activity and guide the design of new compounds with improved potency.

Ligand Efficiency and Lipophilic Efficiency in Compound Optimization

In the process of drug discovery and lead optimization, it is not sufficient for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two key metrics used to assess the quality of a compound.

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom (non-hydrogen atom). It is calculated as:

LE = -2.44 * (pIC50) / N

where N is the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to bind to the target.

Lipophilic Efficiency (LipE) relates the potency of a compound to its lipophilicity (logP). It is calculated as:

LipE = pIC50 - logP

High lipophilicity can lead to poor solubility, high metabolic turnover, and off-target toxicity. Therefore, a high LipE is favorable, as it suggests that the compound achieves its potency without excessive lipophilicity. nih.gov

The 6-Chloro-1-(phenylsulfonyl)-1H-indole scaffold has a relatively high molecular weight and lipophilicity due to the presence of the chloro and phenylsulfonyl groups. While these groups may be essential for potent activity, they can negatively impact LE and LipE. The table below provides a hypothetical comparison of these metrics for the core indole structure versus the more complex 6-Chloro-1-(phenylsulfonyl)-1H-indole.

Table 2: Hypothetical Ligand and Lipophilic Efficiency Comparison

| Compound | Hypothetical pIC50 | Heavy Atoms (N) | Hypothetical logP | Ligand Efficiency (LE) | Lipophilic Efficiency (LipE) |

|---|---|---|---|---|---|

| Indole | 4.0 | 9 | 1.08 | 4.3 | 1.88 |

This hypothetical data illustrates that while the addition of the chloro and phenylsulfonyl groups increases potency (higher pIC50), it also significantly increases the number of heavy atoms and lipophilicity, leading to lower LE and LipE values. Optimization efforts would therefore focus on modifying the structure to increase potency while minimizing the increase in molecular size and lipophilicity.

Mechanistic Investigations at the Molecular and Cellular Level

Elucidation of Specific Binding Sites and Interaction Modes with Macromolecules

Direct studies identifying the specific macromolecular binding partners for 6-Chloro-1-(phenylsulfonyl)-1H-indole are not currently available. However, the broader class of indole (B1671886) derivatives is known to interact with a diverse range of proteins, often through hydrogen bonding, hydrophobic interactions, and π-π stacking facilitated by the indole ring. nih.gov

For instance, a structurally related compound, 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, has been identified as a non-nucleoside inhibitor of HIV-1 reverse transcriptase. nih.gov This suggests that the phenylsulfonyl indole core can fit into allosteric pockets of enzymes, inducing conformational changes that inhibit their activity. Molecular docking studies on other indole derivatives have shown interactions with the active sites of various kinases, including EphA2, GSK-3β, EGFR, and Bcr-Abl proteins. nih.gov The phenylsulfonyl group, being a strong electron-withdrawing group, and the chloro-substituent can significantly influence the electronic distribution of the indole ring, potentially modulating binding affinity and specificity to target proteins. nih.gov

Table 1: Potential Macromolecular Targets of Phenylsulfonyl Indole Derivatives

| Macromolecule Class | Potential Interaction Mode | Reference Compound Example |

| Viral Enzymes | Allosteric Inhibition | 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide nih.gov |

| Protein Kinases | ATP-Competitive or Allosteric Inhibition | Methoxy-substituted indole curcumin (B1669340) derivatives nih.gov |

| Tubulin | Disruption of Microtubule Dynamics | Vinca Alkaloids (indole-based) nih.gov |

Analysis of Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways by 6-Chloro-1-(phenylsulfonyl)-1H-indole has not been directly investigated. Nevertheless, based on the activities of similar compounds, it is plausible that it could influence key signaling cascades involved in cell proliferation, survival, and inflammation.

Indole derivatives have been reported to modulate the NF-κB, PI3K/Akt/mTOR, and MAPK signaling pathways. nrfhh.com For example, some indole compounds inhibit the phosphorylation of Akt, a central node in cell survival signaling. nih.gov The phenylsulfonyl group is a common feature in inhibitors of various signaling proteins. Therefore, 6-Chloro-1-(phenylsulfonyl)-1H-indole could potentially act as an inhibitor of one or more kinases within these pathways. The chloro-substitution at the 6-position could enhance its interaction with specific kinase domains, a strategy often employed in the design of targeted inhibitors.

Cellular Uptake and Subcellular Distribution (In Vitro Models)

There is no specific data on the cellular uptake and subcellular distribution of 6-Chloro-1-(phenylsulfonyl)-1H-indole. The physicochemical properties of the molecule, such as its lipophilicity, will likely govern its ability to cross the plasma membrane. The presence of the phenylsulfonyl group generally increases the lipophilicity, which might favor passive diffusion across cell membranes.

Once inside the cell, the subcellular localization would depend on its specific molecular targets. If it targets cytoplasmic proteins like kinases or microtubules, it would likely be distributed throughout the cytoplasm. If it has an affinity for nuclear receptors or DNA-associated proteins, a nuclear localization could be expected. The distribution of related indole compounds has been shown to be widespread within the cell. wikipedia.org

Modulation of Key Cellular Processes (e.g., Cell Cycle Progression, Apoptosis Pathways in Cell Culture)

The effect of 6-Chloro-1-(phenylsulfonyl)-1H-indole on cellular processes such as cell cycle progression and apoptosis has not been documented. However, many indole derivatives exhibit potent anticancer activity by interfering with these fundamental processes. nih.gov

Indole compounds have been shown to induce cell cycle arrest at various phases, most commonly at the G2/M phase, often as a consequence of tubulin inhibition. nih.gov They can also trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2. Given that various substituted indoles have demonstrated such effects, it is conceivable that 6-Chloro-1-(phenylsulfonyl)-1H-indole could possess similar activities. For instance, N-(1H-indazol-6-yl)benzenesulfonamide derivatives, which share the benzenesulfonamide (B165840) moiety, have been shown to have anti-proliferative effects on breast cancer cells. nih.gov

Research Applications and Future Academic Directions

Development of 6-Chloro-1-(phenylsulfonyl)-1H-indole Analogues as Chemical Probes for Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The development of analogues of 6-Chloro-1-(phenylsulfonyl)-1H-indole as chemical probes holds significant promise. These probes, often incorporating reporter groups such as fluorophores or biotin, can be used to identify and validate novel drug targets, elucidate mechanisms of action, and visualize biological events in real-time.

The indole (B1671886) scaffold itself is a versatile platform for the design of fluorescent probes. rsc.orgmdpi.com For instance, indole-based BODIPY (boron-dipyrromethene) fluorescent probes have been developed for the selective detection of specific analytes. nih.govacs.org By modifying the 6-Chloro-1-(phenylsulfonyl)-1H-indole backbone, researchers can create a new generation of chemical probes. These "mutated" chemicals can be used to study protein functions within their native cellular environment in a controlled manner. mskcc.org The synthesis of such probes often involves the strategic introduction of functional groups that allow for conjugation with reporter molecules without significantly altering the compound's intrinsic biological activity.

Table 1: Potential Modifications for Developing 6-Chloro-1-(phenylsulfonyl)-1H-indole-Based Chemical Probes

| Modification Site | Potential Functional Group for Conjugation | Reporter Molecule | Application |

| Phenyl ring of the sulfonyl group | Amino, Carboxyl, Azido, Alkynyl | Fluorophore (e.g., FITC, Rhodamine), Biotin, Radiolabel | Target identification, Cellular imaging, Proteomic analysis |

| Indole ring (e.g., C2, C3, or C5 positions) | Halogen (for cross-coupling), Formyl | Fluorophore, Affinity tag | Structure-activity relationship studies, Target engagement assays |

Exploration of the Indole Sulfonyl Scaffold in Diverse Chemical Libraries for Novel Target Discovery

The creation of diverse chemical libraries based on the 6-Chloro-1-(phenylsulfonyl)-1H-indole scaffold is a key strategy for identifying novel biological targets and lead compounds. High-throughput screening (HTS) of these libraries against a wide range of biological assays can uncover unexpected activities and new therapeutic opportunities.

The indole sulfonyl moiety is a recognized pharmacophore with a wide spectrum of biological activities, including anti-HIV, antifungal, and antibacterial properties. bldpharm.com The N-phenylsulfonyl group can act as a key interaction point with biological targets. Libraries of N-sulfonated heterocycles are considered valuable resources in drug discovery. elsevier.com By systematically modifying the substituents on both the indole ring and the phenylsulfonyl group of 6-Chloro-1-(phenylsulfonyl)-1H-indole, a vast chemical space can be explored.

Theoretical Predictions for the Design of New Analogues with Enhanced Specificity

Computational chemistry and molecular modeling play a crucial role in modern drug design. Theoretical predictions can guide the rational design of new analogues of 6-Chloro-1-(phenylsulfonyl)-1H-indole with improved potency and selectivity for specific biological targets. Techniques such as quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations can provide valuable insights into the interactions between the compound and its target protein.

For example, in the development of inhibitors for specific enzymes, molecular docking can predict the binding mode and affinity of different analogues within the enzyme's active site. This information can then be used to prioritize the synthesis of compounds with the most favorable predicted binding characteristics. Such in silico approaches can significantly accelerate the drug discovery process and reduce the number of compounds that need to be synthesized and tested experimentally.

Potential as a Precursor in Complex Heterocyclic Synthesis

The 6-Chloro-1-(phenylsulfonyl)-1H-indole scaffold is a versatile building block for the synthesis of more complex heterocyclic systems. The reactivity of the indole ring, influenced by the electron-withdrawing phenylsulfonyl group, allows for a variety of chemical transformations.

Indoles substituted with electron-withdrawing groups at the 2- or 3-position are known to undergo nucleophilic addition, 1,3-dipolar cycloaddition, and Diels-Alder reactions. iupac.orgresearchgate.net The N-phenylsulfonyl group can activate the indole ring for certain reactions and can also be removed under specific conditions, providing a strategic handle in multi-step syntheses. For instance, the synthesis of 5-Chloro-1-(p-toluenesulfonyl)-1H-indole has been achieved through the deprotonation of 5-chloroindole (B142107) with sodium hydride, followed by the addition of tosyl chloride. nih.gov This highlights a potential synthetic route for 6-Chloro-1-(phenylsulfonyl)-1H-indole. The resulting compound can then be further functionalized at various positions to construct novel polycyclic and fused heterocyclic systems with potential biological activities.

Unexplored Biological Targets and Mechanistic Hypotheses for Further Investigation

While the broader class of indole sulfonyl derivatives has been investigated for various biological activities, the specific targets and mechanisms of action of 6-Chloro-1-(phenylsulfonyl)-1H-indole remain largely unexplored. Based on the activities of related compounds, several hypotheses can be formulated to guide future investigations.

A structurally related compound, 6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid, has been identified as a direct activator of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov This suggests that analogues of 6-Chloro-1-(phenylsulfonyl)-1H-indole could also modulate metabolic pathways. Furthermore, other indole derivatives have shown activity against a range of targets including kinases, G-protein coupled receptors, and enzymes involved in infectious diseases. The unique substitution pattern of 6-Chloro-1-(phenylsulfonyl)-1H-indole warrants a broad screening approach to identify its primary biological targets and unravel its mechanism of action.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 6-Chloro-1-(phenylsulfonyl)-1H-indole?

- Methodological Answer : The compound is typically synthesized via sulfonation of indole derivatives. For example, deprotonation of 5-chloroindole with sodium hydride (NaH), followed by reaction with a sulfonyl chloride (e.g., tosyl chloride), yields the target compound. Characterization via NMR (e.g., δ 8.09 ppm for the indole proton) and mass spectrometry (MS) confirms structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : Assigns proton environments (e.g., aromatic protons at δ 7.46–7.58 ppm and sulfonyl-attached protons at δ 7.95 ppm) .

- MS (ESI) : Validates molecular weight (e.g., [M + Na] peak at 314.0) .

- NMR : Confirms carbon骨架 connectivity, particularly for sulfonyl and chloro substituents .

Q. What are the key physical properties of 6-Chloro-1-(phenylsulfonyl)-1H-indole?

- Methodological Answer :

- Molecular Weight : 291.0 g/mol (calculated) .

- Melting Point : Analogous sulfonated indoles exhibit melting points near 116–117°C (e.g., 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole) .

- Density : Estimated at ~1.26 g/cm based on similar sulfonated indoles .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during synthesis?

- Methodological Answer :

- Compare with Literature : Cross-reference chemical shifts with published data (e.g., δ 6.70 ppm for the C3 proton in CDCl) .

- Purity Assessment : Use HPLC or TLC to rule out byproducts; recrystallize in hexane/ethyl acetate if needed .

- Steric/Electronic Effects : Consider substituent-induced shifts; intramolecular hydrogen bonds (e.g., C–H⋯O interactions) may alter peak splitting .

Q. What experimental strategies optimize reaction yields for derivatization at the C3 position?

- Methodological Answer :

- Catalyst Screening : Use AlCl or other Lewis acids to facilitate electrophilic substitution .

- Solvent Optimization : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity in three-component cascade reactions .

- Temperature Control : Low temperatures (0°C) minimize side reactions during sulfonation .

Q. How to design structure-activity relationship (SAR) studies for biological activity evaluation?

- Methodological Answer :

- Substituent Variation : Introduce alkoxymethyl or iodomethyl groups at C3 to assess steric/electronic impacts on bioactivity .

- Biological Assays : Test antiproliferative activity (e.g., MTT assay) against cancer cell lines, referencing indole derivatives with known antitumor properties .

- Computational Modeling : Use DFT or molecular docking to predict binding affinities with target enzymes (e.g., tyrosine kinases) .

Q. What are common challenges in crystallographic analysis of sulfonated indole derivatives?

- Methodological Answer :

- Crystal Packing : Weak intermolecular interactions (e.g., C–H⋯π) may complicate lattice formation; slow evaporation from ethanol improves crystal quality .

- Dihedral Angles : Analyze planarity between indole and sulfonylphenyl rings (e.g., 75.07° dihedral angle in similar structures) to interpret steric strain .

- Refinement Tools : Use SHELXL for high-resolution refinement, particularly for twinned crystals or high-symmetry space groups .

Data Contradiction Analysis

Q. How to address inconsistent yields in sulfonation reactions?

- Methodological Answer :

- Reagent Stoichiometry : Excess sulfonyl chloride (1.5–2.0 eq.) ensures complete reaction .

- Side Reactions : Trace moisture may hydrolyze sulfonyl chloride; rigorously dry solvents and reagents .

- Workup Protocols : Neutralize residual NaH with saturated NaHCO before extraction to avoid emulsion formation .

Q. Why might biological activity vary between structurally similar indole derivatives?

- Methodological Answer :

- Lipophilicity : LogP values (e.g., 4.32 for chlorophenyl analogs) influence membrane permeability; adjust substituents to balance hydrophobicity .

- Electron-Withdrawing Effects : Sulfonyl groups may reduce electron density at the indole nitrogen, altering interaction with biological targets .

- Conformational Flexibility : Rigidify the scaffold (e.g., fused rings) to enhance target selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.